molecular formula C17H15N3O4 B8570967 1,5-Dihydro-5-methoxy-1-methyl-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one CAS No. 62159-90-4

1,5-Dihydro-5-methoxy-1-methyl-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one

Cat. No. B8570967
Key on ui cas rn: 62159-90-4
M. Wt: 325.32 g/mol
InChI Key: NDPFUBYMLCCUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04041026

Procedure details

To a mixture of 5-methoxy-7-nitro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one (920 mg) and dry dimethylformamide (8 ml), sodium hydride (50% suspension in a mineral oil; 156 mg) is added under cooling at -30° C. for 15 minutes. Methyl iodide (842 mg) is added to the mixture, which is stirred at room temperature for 10 minutes. The reaction mixture is poured into icy water, and shaken with diethyl ether. The organic layer is dried over sodium sulfate and evaporated to remove the solvent. The residue is recrystallized from methylene chloride/isopropyl ether to give 5-methoxy-1methyl-7-nitro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one (708 mg) as fine prisms melting at 163 to 164° C.
Quantity
920 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
842 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:9]2[CH:10]=[C:11]([N+:14]([O-:16])=[O:15])[CH:12]=[CH:13][C:8]=2[NH:7][C:6](=[O:17])[CH:5]=[N:4]1.[CH3:24]N(C)C=O.[H-].[Na+].CI>C(OCC)C.O>[CH3:1][O:2][C:3]1([C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:9]2[CH:10]=[C:11]([N+:14]([O-:16])=[O:15])[CH:12]=[CH:13][C:8]=2[N:7]([CH3:24])[C:6](=[O:17])[CH:5]=[N:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
920 mg
Type
reactant
Smiles
COC1(N=CC(NC2=C1C=C(C=C2)[N+](=O)[O-])=O)C2=CC=CC=C2
Name
Quantity
8 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
842 mg
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
156 mg) is added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from methylene chloride/isopropyl ether

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1(N=CC(N(C2=C1C=C(C=C2)[N+](=O)[O-])C)=O)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 708 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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